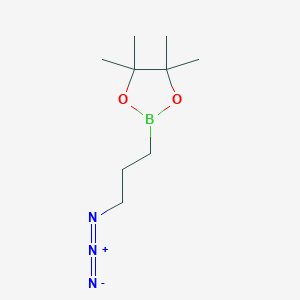

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to “2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves complex chemical reactions. For instance, the synthesis of 3-Azidopropylamine involves the reaction of naphthalimide with 1,3 dibromopropane and K2CO3 . Another example is the synthesis of triethoxysilylated cyclen derivatives, which involves the use of (3-azidopropyl)triethoxysilane .Aplicaciones Científicas De Investigación

C-H Functionalization

- Functionalization of Tetramethylsilane : Müller, Maichle‐Mössmer, and Bettinger (2013) described the use of a similar compound, 2-azido-4,4,5,5-tetramethyl-1,3,2-dioxaborol (pinBN3), for C-H functionalization of tetramethylsilane. This process involves the generation of a borylnitrene that inserts into the CH bond of tetramethylsilane, forming monoborylated and bisborylated aminoboranes (Müller, Maichle‐Mössmer, & Bettinger, 2013).

Polymerization Processes

- Precision Synthesis of Polymers : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for polymer synthesis. This process yielded polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Synthesis of Boronic Acid Derivatives

- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were studied for their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Organic-Inorganic Membrane Preparation

- Organic-Inorganic Polymer Membranes : Sforça, Yoshida, and Nunes (1999) prepared organic-inorganic polymer membranes by reacting 3-glycidoxypropyl trimethoxysilane with diamines containing polyether segments. These membranes showed promising results for nanofiltration and gas separation (Sforça, Yoshida, & Nunes, 1999).

Organometallic Chemistry

- Introduction of Boryl Substituent into Azulene : Kurotobi et al. (2003) successfully introduced the 4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl group into azulenes, demonstrating its application in organometallic chemistry (Kurotobi et al., 2003).

Material Synthesis and Surface Chemistry

- Surface Chemistry Studies : Miller, Furlong, and Tysoe (2012) studied the surface chemistry of isopropoxy tetramethyl dioxaborolane on Cu(111), providing insights into its interaction with metal surfaces and potential applications in materials science (Miller, Furlong, & Tysoe, 2012).

Propiedades

IUPAC Name |

2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUBYGPUDKFLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2970470.png)

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)

![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)